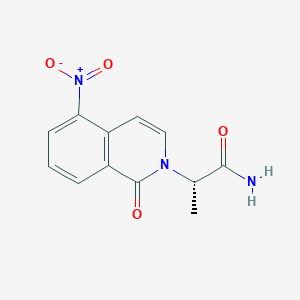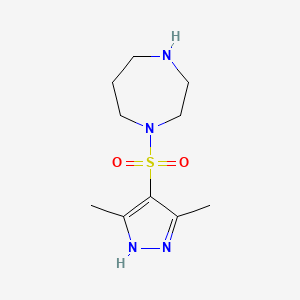![molecular formula C15H19NO3 B11854199 (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid](/img/structure/B11854199.png)
(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid is a complex organic compound belonging to the quinolizine family. This compound is characterized by its unique structural features, including a methoxy group and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemistry: In chemistry, (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid is studied for its reactivity and potential as a building block for more complex molecules.
Biology: Biologically, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a lead compound for drug discovery and development.
Medicine: In medicine, research focuses on the compound’s potential therapeutic effects, including its ability to modulate specific biological pathways. It may have applications in treating various diseases or conditions.
Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties.
作用機序
The mechanism of action of (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The specific pathways involved depend on the biological context and the nature of the target.
類似化合物との比較
- (3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid shares structural similarities with other quinolizine derivatives, such as quinine and quinidine.
- Compounds like this compound also exhibit similar reactivity patterns due to the presence of common functional groups.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO3/c1-19-12-3-4-13-10(8-12)6-7-16-9-11(15(17)18)2-5-14(13)16/h3-4,8,11,14H,2,5-7,9H2,1H3,(H,17,18)/t11-,14-/m1/s1 |
InChIキー |
CMZIZIPSUFOSEU-BXUZGUMPSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)[C@H]3CC[C@H](CN3CC2)C(=O)O |
正規SMILES |
COC1=CC2=C(C=C1)C3CCC(CN3CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Cyanonaphthalen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B11854136.png)
![5-bromo-3-(trifluoromethyl)-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B11854138.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)


![6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11854170.png)

![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)



